molecular formula C14H16N2 B13810074 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine

2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine

Cat. No.: B13810074
M. Wt: 212.29 g/mol
InChI Key: RRAJSFGXDIFPOZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine is a pyridine-based heterocyclic compound featuring two pyridine rings connected via an ethyl bridge. The structure comprises a central pyridine ring substituted at position 2 with an ethyl group and at position 6 with a 1-(2-pyridinyl)ethyl moiety.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-ethyl-6-(1-pyridin-2-ylethyl)pyridine

InChI

InChI=1S/C14H16N2/c1-3-12-7-6-9-14(16-12)11(2)13-8-4-5-10-15-13/h4-11H,3H2,1-2H3

InChI Key

RRAJSFGXDIFPOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C(C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with 2-bromoethylpyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, leading to the formation of dihydropyridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer properties, the compound may interfere with the replication and survival of microbial and cancer cells by targeting specific proteins and pathways essential for their growth.

Comparison with Similar Compounds

Table 1: Key Properties of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Source
2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine C₁₄H₁₅N₂ 211.28 Ethyl, 1-(2-pyridinyl)ethyl Not reported - -
2-Ethoxy-6-[(methylimino)methyl]pyridine C₁₀H₁₃NO₂ 179.21 Ethoxy, methylimino Not reported -
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.25 Difluoroethyl Not reported -
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Varies 466–545 Chloro, substituted phenyl 268–287 67–81
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₁H₁₅N₃O₃S₂ 325.39 Thietan-3-yloxy, thioacetate Not reported Synthesized via [16]

Key Observations:

  • Substituent Effects: Fluorinated analogs (e.g., difluoroethyl in ) exhibit higher molecular weights (284.25 vs. 211.28) and likely greater lipophilicity compared to non-halogenated derivatives. Chloro- and phenyl-substituted compounds () show elevated melting points (268–287°C), attributed to enhanced intermolecular interactions.
  • Synthetic Yields: Complex multi-pyridine systems (e.g., ’s derivatives ) demonstrate lower yields (29–33%) compared to simpler substituted pyridines (67–81% in ), reflecting challenges in steric control during synthesis.

Crystallographic and Hydrogen-Bonding Comparisons

Table 2: Crystallographic Data for Pyridine Derivatives

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Features Source
2-Ethoxy-6-[(methylimino)methyl]pyridine Monoclinic P2₁/c a = 9.2986, b = 14.713, c = 7.0551, α = 108.47 Similar to Wang et al. (2010)

Insights:

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